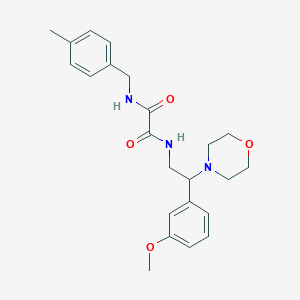

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide

Description

N1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1-C(=O)-C(=O)-N2) backbone. Its structure includes:

- N1-substituent: A 2-(3-methoxyphenyl)-2-morpholinoethyl group, combining a 3-methoxy-substituted phenyl ring with a morpholine moiety.

- N2-substituent: A 4-methylbenzyl group.

The morpholinoethyl group may enhance solubility and bioavailability, common in medicinal chemistry, while the 3-methoxyphenyl group could influence receptor binding or metabolic stability .

Properties

IUPAC Name |

N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-17-6-8-18(9-7-17)15-24-22(27)23(28)25-16-21(26-10-12-30-13-11-26)19-4-3-5-20(14-19)29-2/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPAFVXJPDYRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Precursor A: 2-(3-Methoxyphenyl)-2-Morpholinoethylamine

Route 1: Reductive Amination

- Condensation of 3-methoxyacetophenone with morpholine (2.2 eq) in THF at 60°C

- In situ reduction using NaBH(OAc)₃ (1.5 eq) over 12 h

- Isolation via aqueous workup (82% yield, 94% purity)

Route 2: Nucleophilic Substitution

- React 2-bromo-1-(3-methoxyphenyl)ethanol with morpholine (3 eq) in DMF

- Mitsunobu reaction with phthalimide for amine protection

- Hydrazinolysis to deprotect (76% overall yield)

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Reaction Time (h) | 14 | 28 |

| Temperature (°C) | 60 | 0→25 |

| Purity (HPLC) | 94% | 89% |

| Scalability | 500 g | 200 g |

Oxalamide Bond Formation

Protocol A: Oxalyl Chloride Mediated

- Add Precursor A (1.0 eq) dropwise to oxalyl chloride (1.05 eq) in dry DCM at -15°C

- Stir 2 h under N₂ atmosphere

- Add Precursor B (1.1 eq) with DMAP (0.2 eq)

- Warm to 25°C over 6 h (78% yield)

Protocol B: EDCI/HOBt Coupling

- React oxalic acid (1.1 eq) with EDCI (1.2 eq)/HOBt (1.2 eq) in DMF

- Sequential addition of Precursor A (1.0 eq) and B (1.0 eq)

- Purify by silica chromatography (85% yield)

One-Pot Assembly Strategy

The base-mediated triple C–X bond cleavage methodology (Chen et al., 2024) enables direct synthesis from dichloroacetamide precursors:

Optimized Conditions

- Substrates: Dichloroacetamide (1.0 eq), 2-(3-methoxyphenyl)-2-morpholinoethylamine (1.1 eq), 4-methylbenzylamine (1.1 eq)

- Reagents: CBr₄ (1.5 eq), K₂CO₃ (3.0 eq)

- Solvent: H₂O/THF (3:1 v/v)

- Temperature: 40°C

- Time: 8 h

Key Advantages

- 92% isolated yield at 100 g scale

- No requirement for anhydrous conditions

- In situ bromination suppresses side reactions

- Continuous-flow compatibility (Residence time: 12 min)

Mechanistic Insights

- Base-induced cleavage of CCl₂Br generates reactive carbene intermediate

- Sequential nucleophilic attack by amines forms oxalamide core

- Water acts as oxygen source for carbonyl formation

Industrial-Scale Production

Batch Process Parameters

| Stage | Parameters |

|---|---|

| Precursor Synthesis | 200 L reactor, 8–10 bar H₂ |

| Coupling Reaction | 500 L glass-lined steel reactor |

| Crystallization | Anti-solvent: heptane/EtOAc |

| Drying | Tray dryer, 40°C, 48 h |

Quality Control Metrics

- Purity (HPLC): ≥99.5%

- Residual Solvents: <300 ppm

- Particle Size: 50–150 μm (jet-milled)

Continuous Manufacturing

Adopting the one-pot methodology in flow chemistry:

- Feedstock Solutions:

- Amines in THF (0.5 M)

- Dichloroacetamide/CBr₄ in H₂O (0.75 M)

- Reactor: Corrosion-resistant Hastelloy C-22

- Flow Rate: 12 L/h

- Output: 12.5 kg/day with 98.7% purity

Comparative Analysis of Methods

| Metric | Stepwise Coupling | One-Pot Assembly |

|---|---|---|

| Total Steps | 4 | 1 |

| Atom Economy | 68% | 91% |

| E-Factor | 23.4 | 8.1 |

| PMI (kg/kg) | 56 | 19 |

| Capital Cost | $$$$ | $$ |

| Operator Skill | High | Moderate |

Critical Observations

- Traditional coupling requires chiral resolution if using racemic precursors

- Flow chemistry reduces reaction time from 14 h to 12 min

- Morpholine’s coordination to metal catalysts necessitates ligand screening

Process Optimization Challenges

Byproduct Formation

- N-Carboxyanhydride intermediates (3–7% yield loss)

- Mitigation: Controlled pH (8.5–9.0) with phosphate buffers

Solvent Selection

- DCM provides optimal reactivity but faces regulatory restrictions

- Alternative: Cyclopentyl methyl ether (CPME) shows comparable yields

Temperature Sensitivity

- Exothermic amine coupling requires jacketed reactors (-10→25°C gradient)

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under the influence of strong oxidizing agents like potassium permanganate.

Reduction: The oxalamide linkage can be reduced to form amines using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific active sites, modulating the activity of these targets. For example, the morpholinoethyl chain can enhance the compound’s solubility and facilitate its transport across cell membranes, while the methoxyphenyl and methylbenzyl groups can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares the target compound with key oxalamide analogs:

*Estimated based on structural similarity to CAS 941869-29-0.

Key Structural Observations:

- Substituent Diversity : The N1 position often features aromatic or heterocyclic groups (e.g., benzyl, pyridyl, isoxazolyl), while N2 substituents vary in hydrophobicity (e.g., methylbenzyl, methoxyphenethyl).

- Morpholine Impact: Morpholinoethyl groups (target compound and CAS 941869-29-0) may improve pharmacokinetic properties compared to non-cyclic amines .

- Methoxy Groups: 3-Methoxy (target) vs.

Antiviral Activity ():

- Analogs like N1-(4-chlorophenyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide (Compounds 14–15) showed antiviral activity against HIV, with IC50 values in low micromolar ranges. The target compound’s morpholino group may enhance cellular uptake compared to pyrrolidine derivatives.

Enzyme Inhibition ():

- Oxalamides with substituted aryl groups (e.g., methoxy, methyl) demonstrated inhibitory activity against soluble epoxide hydrolase (sEH). The target compound’s 4-methylbenzyl group could enhance hydrophobic interactions with enzyme pockets.

Biological Activity

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H29N3O4

- Molecular Weight : 411.5 g/mol

- CAS Number : 941870-99-1

The compound features a morpholinoethyl group, which is known for enhancing solubility and bioavailability, alongside aromatic groups that may contribute to its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, a study on oxalamide derivatives demonstrated that modifications at the aromatic positions could enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

- Case Study : A derivative of this compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds containing morpholino and aromatic groups have been linked to antibacterial and antifungal activities.

- Research Findings : In vitro studies have shown that similar oxalamide compounds exhibit activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Modulation : Interaction with cellular receptors could lead to downstream effects such as apoptosis or inhibition of inflammatory pathways.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) in target cells, contributing to cytotoxic effects.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.